1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE
描述
1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a methyl group at position 5, a 4-methylphenyl substituent at position 3, and a piperidine ring at position 5. This compound shares structural similarities with bioactive molecules targeting anticancer, antimicrobial, and central nervous system (CNS) pathways. Its molecular formula is C₁₉H₂₂N₄, with a molecular weight of 306.41 g/mol (calculated) .
属性
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-6-8-16(9-7-14)17-13-20-23-18(12-15(2)21-19(17)23)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUPILGQLUQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves the reaction of 4-methylphenylhydrazine with 5-methyl-3-(4-methylphenyl)pyrazole-4-carboxaldehyde under acidic conditions. The resulting intermediate is then cyclized with piperidine to form the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
化学反应分析
Trifluoromethyl Group (CF₃)
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Electrophilic Character : Participates in nucleophilic aromatic substitution (SNAr) at position 2 under strong bases (e.g., KOtBu) but requires electron-withdrawing groups to activate the ring.
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Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12) due to strong C–F bonds.
Piperidine Ring
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Basicity : pKa ≈ 10.5 enables protonation in physiological conditions, enhancing solubility.
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Derivatization :
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF with NaH.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in pyridine.
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Pyrazolo[1,5-a]pyrimidine Core
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Electrophilic Substitution : Reacts at position 5 (most electron-rich site) with nitrating agents (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .
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Cross-Coupling : Suzuki–Miyaura coupling at position 3 (pre-functionalized with Br) using Pd(PPh₃)₄ and arylboronic acids .
Derivatization Pathways
Table 2: Common Derivative Reactions
| Reaction Type | Conditions | Product Modification |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, aryl halides | Piperidine N-alkylation |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Pyrimidine ring saturation |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Piperidine → N-oxide |
Example :
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Suzuki Coupling at C3 with 4-fluorophenylboronic acid yields a derivative with enhanced kinase inhibitory activity .
Biological Interaction-Driven Reactivity
The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the piperidine nitrogen forms hydrogen bonds with catalytic residues . Key interactions include:
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Kinase Inhibition : Irreversible binding to Cys residues in BTK via Michael addition (thiol reactivity) .
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Metabolic Stability : Piperidine’s resistance to oxidative degradation (CYP450 enzymes) prolongs half-life in vivo.
Stability and Degradation
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Photostability : Stable under UV light (λ > 300 nm) due to aromatic conjugation.
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Hydrolytic Degradation : Susceptible to ring opening under strongly alkaline conditions (pH > 12) at elevated temperatures.
This compound’s reactivity profile highlights its versatility for medicinal chemistry optimization, particularly in kinase inhibitor development. Further studies are needed to explore its full synthetic potential .
科学研究应用
作用机制
The mechanism of action of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and exerting its therapeutic effects .
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogs:
Key Observations:
- Position 3 Substituents : The 4-methylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 10d ). Chlorophenyl derivatives show stronger anticancer activity due to improved target binding .
- Position 7 Modifications : Piperidine (target compound) vs. triazole-glycosyl (10d ) or amide groups influence solubility and target selectivity. Glycosyl moieties enhance cellular uptake but may reduce blood-brain barrier penetration .
Pharmacological Profile Comparison
Anticancer Activity:
- 10d (chlorophenyl-glycosyl) exhibits potent activity against MCF-7 cells (IC₅₀ = 15.3 µM), attributed to the chlorophenyl group’s electron-withdrawing effects and glycosyl-mediated targeting .
- The target compound’s 4-methylphenyl group may offer moderate activity with improved metabolic stability due to reduced oxidative metabolism .
CNS Activity:
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s lower molecular weight and moderate logP suggest better membrane permeability than glycohybrids but lower solubility than amide derivatives .
生物活性
1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Additionally, synthesis methods and case studies are discussed to illustrate its potential applications in medicinal chemistry.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown significant promise in cancer research. Studies indicate that derivatives of this compound exhibit potent anticancer effects against various cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to 1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types. The mechanism involves apoptosis induction through activation of caspases and modulation of cell cycle progression .
- Case Study : A recent study evaluated several pyrazolo derivatives and found that one derivative induced morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity significantly at concentrations as low as 10 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.5 | Apoptosis via caspase activation |
| 7h | MDA-MB-231 | 2.0 | Cell cycle arrest |
| 10c | HepG2 | 10.0 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are also noteworthy. In vitro tests have shown significant antibacterial activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC for several derivatives has been reported to be as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
| Derivative | Pathogen | MIC (µg/mL) | Effect |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | Bactericidal |
| 5a | Staphylococcus epidermidis | 0.25 | Bactericidal |
Anti-inflammatory Activity
Research into the anti-inflammatory effects of pyrazolo compounds has revealed their potential in treating inflammatory diseases.
- Mechanism : Compounds containing the pyrazolo structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrazoles and various electrophiles. Recent advancements have improved yields and allowed for greater structural diversity.
常见问题
Basic: What synthetic strategies are commonly employed to prepare 1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine?
Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole or pyrimidine precursors under reflux conditions (e.g., using ethanol/water mixtures) . The piperidine moiety is introduced through nucleophilic substitution or coupling reactions, often requiring regioselective optimization due to steric hindrance from the 4-methylphenyl group. Catalysts like TMDP (tetramethylenediamine) or Pd-based systems may enhance reaction efficiency, though toxicity and availability constraints (e.g., piperidine scheduling) must be addressed . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Advanced: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the regiochemistry of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive proof of regiochemistry by mapping bond lengths and angles (e.g., distinguishing between N1 and N2 positions in the pyrazole ring) . For NMR, - and -chemical shifts of methyl groups and aromatic protons (e.g., 5-methyl vs. 7-piperidine substituents) are compared to computational predictions (DFT) or reference data for analogous pyrazolo[1,5-a]pyrimidines . NOESY experiments can confirm spatial proximity between the 4-methylphenyl group and adjacent substituents .
Basic: What biological assays are suitable for evaluating this compound’s activity in enzyme inhibition studies?
Methodological Answer:
Kinase inhibition assays (e.g., KDR kinase) using fluorescence-based ADP-Glo™ or radiometric -ATP incorporation protocols are standard . For receptor-binding studies (e.g., benzodiazepine receptors), competitive displacement assays with -ligands (e.g., flumazenil) and Scatchard analysis quantify affinity . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity, with IC calculations normalized to controls .
Advanced: How can substituent modifications (e.g., trifluoromethyl vs. methyl groups) influence pharmacological activity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models identify key descriptors (e.g., LogP, polar surface area) linked to bioavailability . Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration, while methyl groups may reduce steric bulk for tighter target binding . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding poses in enzymes like CYP450 isoforms .
Basic: What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure . Store in airtight containers under inert gas (N) at 4°C to prevent hydrolysis/oxidation. Waste disposal requires neutralization (e.g., dilute acetic acid for basic residues) and segregation into halogenated/organic streams . LC-MS monitoring of degradation products ensures stability during long-term storage .
Advanced: What challenges arise in crystallizing this compound for structural studies?
Methodological Answer:
Crystallization is hindered by conformational flexibility of the piperidine ring and hydrophobic 4-methylphenyl group. Slow vapor diffusion (diethyl ether into DCM solution) promotes ordered lattice formation . High-resolution synchrotron XRD (λ = 0.7–1.0 Å) resolves disorder, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts) .
Advanced: How do computational tools predict ADMET properties for this compound?
Methodological Answer:
ADMET Predictor™ or SwissADME calculates LogP (1.12–1.89), aqueous solubility (-3.5 to -2.8 LogS), and CYP inhibition profiles . BBB permeability is modeled via P-gp substrate likelihood scores, while ProTox-II predicts hepatotoxicity (e.g., mitochondrial dysfunction) .
Basic: What purification methods optimize yield and purity for this compound?
Methodological Answer:
Flash chromatography (silica gel, gradient elution with 10–50% ethyl acetate in hexane) removes unreacted precursors . Recrystallization in ethanol/water (1:1 v/v) at -20°C maximizes crystal purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (254 nm) confirms >95% purity .
Advanced: How can contradictory in vitro vs. in vivo activity data be resolved?
Methodological Answer:
Dose-response studies in animal models (e.g., tail-flick assay for antinociception) validate in vitro IC values . Pharmacokinetic profiling (plasma protein binding, microsomal stability) identifies bioavailability bottlenecks. Metabolite ID via LC-HRMS (Q-TOF) detects active/inactive derivatives .
Advanced: What strategies assess the impact of stereochemistry on bioactivity?
Methodological Answer:
Chiral separation via HPLC (Chiralpak IA column, hexane/isopropanol) isolates enantiomers . Comparative assays (e.g., enzyme inhibition, receptor binding) quantify stereospecificity. Circular dichroism (CD) spectra correlate absolute configuration with activity .
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